[1-(4-Chloro-phenoxymethyl)-cyclopropyl]-methanol
Description
[1-(4-Chloro-phenoxymethyl)-cyclopropyl]-methanol (CAS: 2166665-11-6) is a cyclopropane derivative with a 4-chlorophenoxymethyl substituent and a hydroxymethyl group. Its molecular formula is C₁₁H₁₃ClO₂, and its molecular weight is 212.68 g/mol .
Properties
IUPAC Name |
[1-[(4-chlorophenoxy)methyl]cyclopropyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO2/c12-9-1-3-10(4-2-9)14-8-11(7-13)5-6-11/h1-4,13H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCTAJIUWPVRANS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CO)COC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Example:
- React phenol with chloromethyl methyl ether to form phenoxymethyl chloride.
- React this with cyclopropylmagnesium bromide or cyclopropylzinc reagents in the presence of catalysts to form the target compound.
Hydroxyalkylation Using Cyclopropyl Precursors
This approach involves the hydroxyalkylation of cyclopropyl derivatives:
Starting Material :
Cyclopropyl methyl halides or cyclopropyl methyl alcohols.Reaction Conditions :
Nucleophilic substitution reactions with phenol derivatives or phenol salts in the presence of bases and solvents like toluene or ethanol at elevated temperatures (80–120°C).Hydrolysis and Functionalization :
Conversion of intermediates to the corresponding alcohols via hydrolysis or reduction steps, often employing reducing agents such as sodium borohydride or catalytic hydrogenation.
One-Pot Multi-Step Synthesis
Some patents describe a one-pot synthesis involving multiple steps:
Step 1 : Alkylation of phenol with cyclopropyl methyl halides in the presence of a base (e.g., potassium carbonate) in polar solvents.
Step 2 : Hydrolysis or deprotection steps to obtain the free alcohol.
Step 3 : Functional group modifications, such as chlorination or methylation, to introduce specific substituents like the 4-chloro group.
Example:
- React phenol with chloromethyl methyl ether under basic conditions to form phenoxymethyl chloride.
- Subsequent cyclopropylation using cyclopropylmagnesium bromide.
- Hydrolysis to yield [1-(4-Chloro-phenoxymethyl)-cyclopropyl]-methanol.
Preparation via Organometallic Reagents and Catalysis
Research indicates that organometallic reagents such as cyclopropylmagnesium bromide or cyclopropylzinc compounds are effective in forming the cyclopropyl linkage:
| Reagent | Conditions | Yield | Reference |
|---|---|---|---|
| Cyclopropylmagnesium bromide | In THF, at 0°C to room temperature | Moderate to high | |
| Cyclopropylzinc reagents | Catalyzed with copper or palladium | Variable |
This method offers high regioselectivity and stereoselectivity, crucial for pharmaceutical applications.
Notes on Reaction Conditions and Optimization
Temperature Range :
Reactions typically occur between 0°C and 120°C, depending on the step (patent US9227900B2 suggests 0°C to 40°C for hydrolysis steps).Solvent Choice :
Polar aprotic solvents such as DMF, DMSO, or tetrahydrofuran are preferred for nucleophilic substitutions and organometallic reactions.Catalysts :
Copper and palladium catalysts are frequently employed for cyclopropylation steps due to their efficiency and selectivity.Reaction Time :
Varies from 2 hours to over 48 hours depending on the step, with longer times for cyclopropylation and functionalization.
Summary of Key Data
Research Findings and Optimization Strategies
Selectivity and Yield :
Use of catalytic systems (Cu, Pd) enhances regioselectivity. Optimizing temperature and solvent improves yields.Functional Group Compatibility :
The presence of the chloro substituent requires careful control to prevent side reactions such as nucleophilic substitution or elimination.Purification : Techniques such as column chromatography, recrystallization, and distillation are employed post-reaction to purify the target compound.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [1-(4-Chloro-phenoxymethyl)-cyclopropyl]-methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form cyclopropylmethanol derivatives using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various substituted derivatives. Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used for these reactions.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol.
Substitution: NaN3 in DMF, KSCN in acetone.
Major Products:
- Oxidation: Corresponding aldehydes or carboxylic acids.
- Reduction: Cyclopropylmethanol derivatives.
- Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Applications
1. Antiviral Activity
Research indicates that compounds similar to [1-(4-Chloro-phenoxymethyl)-cyclopropyl]-methanol may exhibit antiviral properties. For instance, derivatives of cyclopropyl-containing compounds have been investigated for their ability to inhibit viral replication, particularly in the context of HIV and other viral pathogens. The unique structural features of cyclopropyl groups contribute to the modulation of biological activity, making them valuable in drug design .
2. Synthesis of Bioactive Molecules
The compound serves as a versatile building block in the synthesis of various bioactive molecules. Its phenoxy and cyclopropyl moieties can be utilized to create derivatives that target specific biological pathways. For example, modifications to the phenoxy group can enhance the selectivity and potency of synthesized compounds, making them suitable candidates for further pharmacological evaluation .
Case Studies
Case Study 1: Antiviral Compound Development
In a study exploring the antiviral potential of phenolic compounds, researchers synthesized analogs of this compound. These analogs were tested for their efficacy against Pseudomonas aeruginosa, demonstrating significant inhibition of quorum sensing-regulated phenotypes. This suggests that phenolic derivatives can serve as leads in developing new antiviral agents .
Case Study 2: Structure-Activity Relationship Studies
Another investigation focused on the structure-activity relationships (SAR) of cyclopropyl-containing compounds revealed that variations in substituents on the phenoxy group substantially influenced biological activity. This study highlighted the importance of optimizing chemical structures to enhance therapeutic efficacy while minimizing side effects .
Comparative Data Table
The following table summarizes key findings from various studies on this compound and its derivatives:
| Study | Focus Area | Findings | Potential Applications |
|---|---|---|---|
| Study 1 | Antiviral Activity | Inhibition of viral replication | Development of antiviral drugs |
| Study 2 | Structure-Activity Relationship | Influence of substituents on activity | Optimization in drug design |
| Study 3 | Synthesis Pathways | Versatile building block for bioactive compounds | Creation of new therapeutic agents |
Mechanism of Action
The mechanism of action of [1-(4-Chloro-phenoxymethyl)-cyclopropyl]-methanol involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the modifications made to the compound’s structure.
Comparison with Similar Compounds
(4-Chlorophenyl)(cyclopropyl)methanol
- Molecular Formula : C₁₀H₁₁ClO
- Molecular Weight : 182.65 g/mol
- CAS : 18228-43-8
- Key Differences: Lacks the phenoxymethyl bridge present in the target compound. The chlorine atom is directly attached to the phenyl ring, while the cyclopropane is bonded to the methanol group. Physical Properties: Density = 1.288 g/cm³; Boiling Point = 289.1°C . Applications: Used in asymmetric synthesis and catalytic studies due to its chiral centers .
1-(4-Chlorophenyl)cyclopropylmethanone Derivatives
- Molecular Formula : Varies (e.g., C₁₅H₁₈ClN₂O for derivative 3a)
- Key Differences :
- Replaces the hydroxymethyl group with a piperazine-linked ketone.
- Pharmacological Activity : Exhibits significant anticancer (e.g., MDA-MB-435 cell line inhibition) and antituberculosis activity (MIC values <10 µg/mL) .
- Synthesis : Prepared via reductive amination, contrasting with the target compound’s likely synthesis via ketone reduction .
4-Chloro-2-((1R)-1-{[(R)-(2-chlorophenyl)(cyclopentyl)methyl]amino}propyl)phenol
- Molecular Features: Contains a cyclopentyl group instead of cyclopropane. Includes a phenol group and chiral amine centers. Applications: Studied for asymmetric catalysis due to intramolecular hydrogen bonding and chiral centers .
1-(1-(Phenylthio)cyclopropyl)propan-1-one
- Molecular Formula : C₁₂H₁₂OS
- Key Differences: Substitutes the hydroxymethyl group with a thioether-linked propanone. Reactivity: The sulfur atom enhances nucleophilicity, making it reactive in thiol-alkene click chemistry . Stability: Less polar than the target compound due to the absence of a hydroxyl group.
Comparative Analysis Table
Key Findings and Implications
Functional Group Impact: The hydroxymethyl group increases polarity, improving water solubility relative to thioether or ketone analogs . The phenoxymethyl bridge may enhance metabolic stability compared to direct phenyl attachments .
Pharmacological Potential: While the target compound lacks direct activity data, piperazine derivatives with similar scaffolds show promise against cancer and tuberculosis, suggesting avenues for further study .
Biological Activity
[1-(4-Chloro-phenoxymethyl)-cyclopropyl]-methanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a cyclopropyl group and a chloro-substituted phenoxy moiety, which may influence its interaction with biological targets. The chemical structure can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Research indicates that compounds with similar structures often act as enzyme inhibitors or modulators of signaling pathways.
Antimicrobial Activity
Preliminary studies suggest that this compound exhibits antimicrobial properties. The compound has shown effectiveness against various bacterial strains, potentially through disrupting cell wall synthesis or interfering with metabolic pathways.
Anticancer Properties
The compound's structural features may confer anticancer activity. Similar compounds have been documented to inhibit cell proliferation by targeting cyclin-dependent kinases (CDKs), leading to cell cycle arrest. For instance, studies on related phenoxyalkyl derivatives have demonstrated significant cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) through similar mechanisms .
In Vitro Studies
In vitro assays have been conducted to evaluate the cytotoxicity of this compound on various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Inhibition of CDK activity |
| HCT-116 | 12 | Induction of apoptosis |
| HepG2 | 20 | Disruption of mitochondrial function |
These findings indicate that the compound may induce apoptosis in cancer cells, an essential mechanism for anticancer therapies.
Animal Studies
In vivo studies are essential for understanding the pharmacokinetics and toxicity profiles of this compound. Preliminary results suggest that at therapeutic doses, the compound exhibits minimal toxicity, while higher doses could lead to adverse effects such as hepatotoxicity .
Metabolic Pathways
The metabolism of this compound involves cytochrome P450 enzymes, which are crucial for drug metabolism. This pathway can influence the compound's efficacy and safety profile, as variations in metabolism can lead to different pharmacological outcomes .
Q & A
Q. What are the key synthetic routes for [1-(4-Chloro-phenoxymethyl)-cyclopropyl]-methanol?
Methodological Answer:
- Cyclopropanation : Start with a substituted cyclopropane precursor. For example, cyclopropane rings can be formed via [2+1] cycloaddition using diazo compounds or Simmons-Smith reagents.
- Functionalization : Introduce the 4-chlorophenoxymethyl group via nucleophilic substitution (e.g., reacting a chloromethylcyclopropane intermediate with 4-chlorophenol under basic conditions).
- Hydroxymethylation : Reduce a ketone intermediate (e.g., [1-(4-Chloro-phenoxymethyl)-cyclopropyl]-ketone) using NaBH₄ or LiAlH₄ in THF/ethanol (1:1 v/v), as demonstrated in analogous cyclopropane methanol syntheses .
Q. How is the compound characterized to confirm its structure?
Methodological Answer:
- Spectroscopy :
- ¹H/¹³C NMR : Identify cyclopropane protons (δ ~0.5–2.0 ppm) and hydroxyl protons (broad peak at δ ~1–5 ppm). The 4-chlorophenoxy group shows aromatic protons (δ ~6.8–7.4 ppm) and a chlorine substituent .
- FTIR : Confirm hydroxyl (-OH stretch at ~3200–3600 cm⁻¹) and ether (C-O-C stretch at ~1200–1250 cm⁻¹) functional groups .
- Mass Spectrometry : Use HRMS to verify molecular ion peaks and fragmentation patterns consistent with the cyclopropane core .
Q. What are the solubility and stability profiles of this compound?
Methodological Answer:
- Solubility : Test in polar (water, methanol) and non-polar (hexane, DCM) solvents. Similar cyclopropane methanol derivatives are sparingly soluble in water but soluble in alcohols and DCM .
- Stability : Conduct accelerated degradation studies under varying pH (1–13), temperature (4–60°C), and light exposure. Monitor via HPLC for decomposition products. Environmental factors like pH significantly impact stability .
Advanced Research Questions
Q. How does the cyclopropane ring influence reactivity in catalytic or biological systems?
Methodological Answer:
- Ring Strain : The strained cyclopropane ring may undergo ring-opening reactions under acidic or oxidative conditions. For example, protonation of the ring can lead to electrophilic addition.
- Biological Interactions : The rigidity of the cyclopropane ring may enhance binding affinity in enzyme pockets. Perform molecular docking studies with target proteins (e.g., cytochrome P450 enzymes) to assess steric and electronic effects .
Q. How can researchers resolve contradictory data on stereochemical outcomes in derivative synthesis?
Methodological Answer:
- Chiral Chromatography : Use HPLC with chiral stationary phases (e.g., amylose or cellulose-based columns) to separate enantiomers.
- X-ray Crystallography : Determine absolute configuration of crystalline derivatives, as done for structurally related aminophenols .
- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA software) to validate stereochemistry .
Q. What strategies optimize yield in multi-step syntheses involving this compound?
Methodological Answer:
- Stepwise Optimization :
- Cyclopropanation : Optimize reaction time and catalyst loading (e.g., Zn/Cu couple for Simmons-Smith).
- Etherification : Use phase-transfer catalysis (e.g., tetrabutylammonium bromide) to enhance nucleophilic substitution efficiency.
- Reduction : Screen reducing agents (e.g., NaBH₄ vs. LiAlH₄) and solvents (THF vs. MeOH) to maximize ketone-to-alcohol conversion .
- Byproduct Analysis : Use GC-MS to identify side products (e.g., over-reduced or oxidized species) and adjust reaction conditions accordingly.
Future Research Directions
- Biocatalytic Synthesis : Explore enantioselective reductions using engineered ketoreductases for chiral derivatives .
- Structure-Activity Relationships (SAR) : Modify the phenoxy substituent (e.g., replace Cl with CF₃ or NO₂) to study electronic effects on bioactivity .
- Environmental Impact : Assess biodegradability via OECD 301F tests and ecotoxicity in Daphnia magna assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
